molecular formula C15H19ClN2O2S B2990970 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one CAS No. 862826-61-7

2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2990970
CAS No.: 862826-61-7
M. Wt: 326.84
InChI Key: KKNMFUKPCCPJKT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a hydrogen atom on the imidazole ring with an ethylsulfanyl group using ethylthiol and a suitable base.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 4-chlorophenol and an appropriate halogenated precursor.

    Formation of the Final Compound: The final step involves the coupling of the intermediate compounds to form this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the chlorophenoxy group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated compounds, hydrogenated imidazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenoxy and ethylsulfanyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one
  • 2-(4-Bromophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one
  • 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-ethylpropan-1-one

Uniqueness

2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the chlorophenoxy group can enhance lipophilicity and membrane permeability, while the ethylsulfanyl group may influence metabolic stability and reactivity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-4-21-14-17-9-10-18(14)13(19)15(2,3)20-12-7-5-11(16)6-8-12/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMFUKPCCPJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329509
Record name 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862826-61-7
Record name 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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